molecular formula C9H11Cl2O2P B14182935 Phenyl (2-chloropropyl)phosphonochloridate CAS No. 849811-73-0

Phenyl (2-chloropropyl)phosphonochloridate

Cat. No.: B14182935
CAS No.: 849811-73-0
M. Wt: 253.06 g/mol
InChI Key: SJFJVFMQSMWTEC-UHFFFAOYSA-N
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Description

Phenyl (2-chloropropyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H11Cl2O2P It is a derivative of phosphonochloridate, characterized by the presence of a phenyl group and a 2-chloropropyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl (2-chloropropyl)phosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with 2-chloropropanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Phenyl (2-chloropropyl)phosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and 2-chloropropanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include phosphonamides, phosphonates, and phosphonothioates.

    Oxidation Reactions: Products include phosphonic acids.

    Reduction Reactions: Products include phosphonates.

Scientific Research Applications

Phenyl (2-chloropropyl)phosphonochloridate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl (2-chloropropyl)phosphonochloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets include enzymes such as acetylcholinesterase, where the compound acts as an inhibitor by forming a stable phosphonyl-enzyme complex.

Comparison with Similar Compounds

Phenyl (2-chloropropyl)phosphonochloridate can be compared with other similar compounds such as:

    Diethyl phosphorochloridate: Similar in structure but with ethyl groups instead of phenyl and 2-chloropropyl groups.

    Phenylphosphonic dichloride: Lacks the 2-chloropropyl group.

    2-Chloropropylphosphonic dichloride: Lacks the phenyl group.

Properties

CAS No.

849811-73-0

Molecular Formula

C9H11Cl2O2P

Molecular Weight

253.06 g/mol

IUPAC Name

[chloro(2-chloropropyl)phosphoryl]oxybenzene

InChI

InChI=1S/C9H11Cl2O2P/c1-8(10)7-14(11,12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

SJFJVFMQSMWTEC-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(OC1=CC=CC=C1)Cl)Cl

Origin of Product

United States

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